2-[Dimethylphosphorylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid
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Overview
Description
2-[Dimethylphosphorylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dimethylphosphorylmethyl group, a tert-butoxycarbonyl group, and an aminoacetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Dimethylphosphorylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid typically involves multiple steps, starting from readily available precursors. The process may include the following steps:
Formation of Dimethylphosphorylmethyl Group: This step involves the reaction of dimethylphosphite with a suitable alkylating agent under controlled conditions.
Introduction of tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Coupling with Aminoacetic Acid: The final step involves coupling the intermediate with aminoacetic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[Dimethylphosphorylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylphosphorylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of phosphonic acid derivatives.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted aminoacetic acid derivatives.
Scientific Research Applications
2-[Dimethylphosphorylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[Dimethylphosphorylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modify proteins through covalent attachment, altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid
- {[BIS(TERT-BUTOXYCARBONYL)AMINO]OXY}ACETIC ACID
Uniqueness
2-[Dimethylphosphorylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry.
Properties
IUPAC Name |
2-[dimethylphosphorylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20NO5P/c1-10(2,3)16-9(14)11(6-8(12)13)7-17(4,5)15/h6-7H2,1-5H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUFIQAVNAWHDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC(=O)O)CP(=O)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20NO5P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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